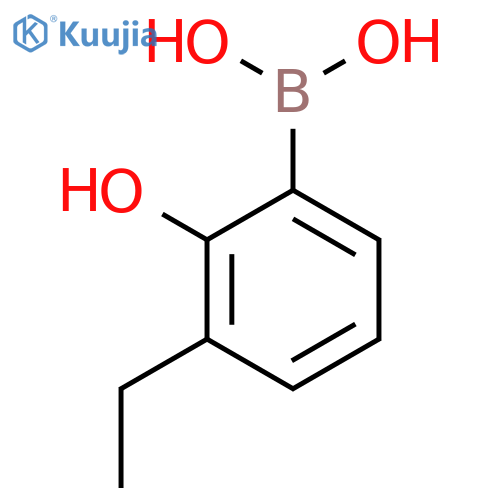Cas no 1462329-57-2 ((3-Ethyl-2-hydroxyphenyl)boronic acid)

1462329-57-2 structure
商品名:(3-Ethyl-2-hydroxyphenyl)boronic acid
CAS番号:1462329-57-2
MF:C8H11BO3
メガワット:165.982142686844
CID:5074806
(3-Ethyl-2-hydroxyphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (3-ethyl-2-hydroxyphenyl)boronic acid
- (3-Ethyl-2-hydroxyphenyl)boronic acid
-
- インチ: 1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3
- InChIKey: XBRUEIJCIGVSKC-UHFFFAOYSA-N
- ほほえんだ: OC1C(B(O)O)=CC=CC=1CC
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 140
- トポロジー分子極性表面積: 60.7
(3-Ethyl-2-hydroxyphenyl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022KXJ-1g |
(3-Ethyl-2-hydroxyphenyl)boronic acid |
1462329-57-2 | 95% | 1g |
$422.00 | 2025-02-13 | |
| Aaron | AR022KXJ-500mg |
(3-Ethyl-2-hydroxyphenyl)boronic acid |
1462329-57-2 | 95% | 500mg |
$317.00 | 2025-02-13 |
(3-Ethyl-2-hydroxyphenyl)boronic acid 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1462329-57-2 ((3-Ethyl-2-hydroxyphenyl)boronic acid) 関連製品
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
